3-Iodo-2-methoxypyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

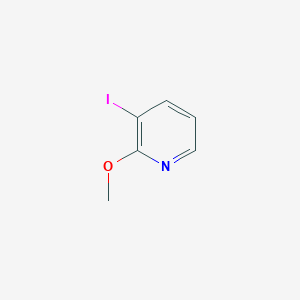

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCHJERCAUZLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426558 | |

| Record name | 3-Iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-15-6 | |

| Record name | 3-Iodo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 3-Iodo-2-methoxypyridine

Introduction: The Strategic Importance of this compound in Modern Synthesis

In the landscape of contemporary chemical synthesis, certain building blocks distinguish themselves through their exceptional versatility and strategic importance. This compound, identified by the CAS number 112197-15-6 , is a prime example of such a molecule.[1][2][3][4][5] This technical guide provides an in-depth analysis of this compound, offering insights into its properties, synthesis, and diverse applications for researchers, scientists, and professionals in drug development and materials science.

The unique chemical architecture of this compound, which features a pyridine ring substituted with an iodine atom at the 3-position and a methoxy group at the 2-position, makes it a highly valuable intermediate. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular frameworks.[1][6] Simultaneously, the methoxy group influences the electronic properties of the pyridine ring and contributes to the solubility and stability of the molecule, which are critical attributes in medicinal chemistry.[6]

This guide will delve into the fundamental characteristics of this compound, provide a detailed synthetic protocol, explore its wide-ranging applications, and outline essential safety and handling procedures.

Physicochemical Properties and Characterization

The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value |

| CAS Number | 112197-15-6 |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol [3][4][6] |

| Appearance | Light yellow to yellow liquid[6] |

| Density | 1.831 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.618[3] |

| Storage Temperature | 2-8 °C[3][6] |

The combination of the iodo and methoxy functional groups on the pyridine core imparts a unique reactivity profile to the molecule. The iodine atom, being an excellent leaving group, makes the 3-position of the pyridine ring susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity is fundamental to its role as a versatile building block in the synthesis of complex organic molecules.[6]

Synthesis of this compound: A Step-by-Step Protocol

The regioselective synthesis of this compound is a well-established process, typically starting from 2-methoxypyridine. The following protocol details a common and efficient method for its preparation.[2][7]

Experimental Protocol

Materials:

-

2-methoxypyridine

-

2,2,6,6-tetramethylpiperidine (TMP)

-

n-butyllithium (n-BuLi) in hexanes

-

Zinc chloride (ZnCl₂) or a pre-formed complex like ZnCl₂·TMEDA

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Heptane

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Lithiating Agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool the solution to 0 °C in an ice bath. To this stirred solution, add n-butyllithium in hexanes dropwise. Allow the mixture to stir at 0 °C for a few minutes to form lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

-

Formation of the Zincate Complex: To the freshly prepared LiTMP solution, add solid zinc chloride or a solution of a ZnCl₂ complex (like ZnCl₂·TMEDA) while maintaining the temperature at 0 °C. Stir the mixture for approximately 15-30 minutes. This in situ generation of a lithium zincate base is crucial for the subsequent regioselective deprotonation.

-

Deprotonation of 2-Methoxypyridine: To the zincate solution, add 2-methoxypyridine dropwise at 0-10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. This step results in the regioselective deprotonation at the 3-position of the pyridine ring.

-

Iodination: Cool the reaction mixture back to 0 °C and add a solution of iodine in THF. Continue stirring for about 1 hour. The iodine will quench the organometallic intermediate, leading to the formation of this compound.

-

Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears and the solution becomes colorless. Extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a heptane:DCM gradient to afford this compound as a colorless to light yellow oil.[2][7]

Causality Behind Experimental Choices

-

Choice of Base: The use of a lithium zincate base, generated from LiTMP and ZnCl₂, is critical for achieving high regioselectivity. LiTMP alone can lead to a mixture of products or dimerization. The zincate complex directs the deprotonation specifically to the 3-position, which is the most acidic C-H bond adjacent to the methoxy group.

-

Inert Atmosphere: The organometallic intermediates formed during the reaction are highly sensitive to air and moisture. Therefore, maintaining an inert atmosphere throughout the synthesis is essential to prevent quenching of the intermediates and ensure a high yield.

-

Quenching with Iodine: Iodine is an effective electrophile for trapping the organometallic intermediate, leading to the clean formation of the C-I bond.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block with significant applications across various scientific disciplines.[6]

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of a wide range of potential drug candidates.[1] Its ability to participate in cross-coupling reactions makes it an indispensable tool for drug discovery, allowing for the construction of diverse molecular libraries.[1] It has been utilized in the synthesis of molecules targeting neurological disorders and potential anti-cancer agents.[1][6]

Agrochemical Chemistry

The impact of this compound extends to the agrochemical sector, where it is a key component in the creation of advanced pesticides and herbicides.[1][6] Its incorporation into agrochemical formulations can enhance their efficacy, contributing to improved crop yields and protection.[1][6]

Materials Science

In materials science, this compound finds applications in the synthesis of novel materials, including polymers and coatings.[6] The introduction of the methoxypyridine moiety can impart desirable properties such as improved chemical resistance and durability to the resulting materials.[6]

Biochemical Research

Researchers in biochemistry utilize this compound in studies related to enzyme inhibition and receptor binding.[6] Its structure can be elaborated to create specific probes and inhibitors, providing valuable insights into biological processes and potential therapeutic targets.[6]

Applications Overview Diagram

Caption: Key application areas of this compound.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4) [3]

-

Skin Irritation (Category 2) [3]

-

Serious Eye Damage (Category 1) [3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [3]

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[8] |

| H315 | Causes skin irritation.[8] |

| H318 | Causes serious eye damage.[8] |

| H335 | May cause respiratory irritation.[8] |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.[3][6][9] Keep away from incompatible materials such as strong oxidizing agents and bases.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a strategically important and versatile chemical intermediate. Its unique structural features, particularly the reactive iodine atom and the modulating methoxy group, make it an invaluable tool for synthetic chemists in academia and industry. From the development of life-saving pharmaceuticals to the creation of advanced materials and agrochemicals, the applications of this compound are both broad and impactful. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 112197-15-6 [chemicalbook.com]

- 3. 3-碘-2-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound - FUJIFILM Wako Chemicals [bioscience.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 3-Iodo-2-methoxypyridine

This technical guide provides a comprehensive overview of the core physical properties of 3-Iodo-2-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, outlines a detailed experimental protocol for its synthesis, and presents a visual representation of the synthetic workflow.

Core Physical Properties

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its physical characteristics are crucial for its handling, reaction setup, and purification.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | Source |

| Molecular Formula | C₆H₆INO | - | - | |

| Molecular Weight | 235.02 | g/mol | - | |

| Appearance | Light yellow to brown clear liquid | - | Room Temperature | [1][3] |

| Boiling Point | 85 | °C | at 3 mmHg | [3] |

| Density | 1.831 | g/mL | at 25 °C | |

| Refractive Index | 1.618 | - | at 20 °C | |

| Solubility | Low | - | In Water | [4] |

| Solubility | Soluble | - | In common organic solvents (e.g., dichloromethane, chloroform, toluene) | [4] |

| Storage Temperature | 2-8 | °C | - |

Experimental Protocols

While specific experimental details for the determination of each physical property of this compound are not extensively published, standard laboratory procedures are applicable. For instance, melting and boiling points would be determined using a calibrated melting point apparatus and distillation setup under reduced pressure, respectively. Density is typically measured using a pycnometer or a digital density meter. The refractive index is determined with a refractometer, and solubility is assessed by systematically testing the dissolution of the compound in various solvents at different concentrations.

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[5][6]

Synthesis of this compound

Materials:

-

2-Methoxypyridine

-

[Li(TMP)Zn(tBu)₂] (Lithium zincate complex)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

A solution of [Li(TMP)Zn(tBu)₂] (0.4 mmol) in THF is prepared according to established literature methods.

-

To this solution, 2-methoxypyridine (0.042 mL, 0.4 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours, during which the solution turns a light orange color.

-

The solution is then cooled to 0°C.

-

The reaction is quenched by the addition of a solution of iodine (508 mg) dissolved in 1 mL of THF.

-

Stirring is continued for an additional hour at 0°C.

-

Upon completion of the reaction, a 10% aqueous solution of sodium thiosulfate is added dropwise until the solution becomes colorless, indicating the quenching of excess iodine.

-

The product is extracted from the aqueous layer with dichloromethane (3 x 1 mL).

-

The organic phases are combined and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a mixture of heptane and dichloromethane (ranging from 20:80 to 40:60) as the eluent.

-

The final product, this compound, is obtained as a colorless oil.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 112197-15-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 5. This compound | 112197-15-6 [chemicalbook.com]

- 6. This compound CAS#: 112197-15-6 [m.chemicalbook.com]

A Comprehensive Technical Guide to 3-Iodo-2-methoxypyridine: A Key Building Block in Pharmaceutical and Agrochemical Synthesis

For Immediate Release

This technical guide provides an in-depth overview of 3-Iodo-2-methoxypyridine, a critical heterocyclic intermediate for researchers, scientists, and professionals in drug development and agrochemical industries. This document outlines its chemical and physical properties, a detailed synthesis protocol, its significant applications, and essential safety information.

Core Compound Data

This compound is a versatile building block, prized for its reactive iodine substituent, which allows for the facile introduction of molecular complexity through various cross-coupling reactions.[1] The methoxy group also influences its solubility and stability, making it a valuable reagent in medicinal chemistry.[1]

| Property | Value |

| Molecular Weight | 235.02 g/mol |

| Molecular Formula | C₆H₆INO |

| Appearance | Light yellow to yellow liquid |

| CAS Number | 112197-15-6 |

| Density | 1.831 g/mL at 25 °C |

| Refractive Index | n20/D 1.618 |

| Storage Temperature | 2-8°C |

Synthesis Protocol

A common and efficient method for the regioselective synthesis of this compound involves the directed metallation of 2-methoxypyridine followed by quenching with iodine.

Experimental Protocol: Iodination of 2-Methoxypyridine

Materials:

-

2-Methoxypyridine

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc chloride-TMEDA complex (ZnCl₂·TMEDA)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Lithiating Agent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL). Cool the solution to 0 °C in an ice bath.

-

Metalation: To the cooled solution, slowly add n-butyllithium (1.6 M in hexanes, 1.5 mmol). After 5 minutes, add the ZnCl₂·TMEDA complex (0.50 mmol). Stir the reaction mixture at 0 °C for 15 minutes.

-

Addition of Substrate: Add 2-methoxypyridine (1.0 mmol) to the reaction mixture, maintaining the temperature between 0-10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Iodination: Add a solution of iodine (1.5 mmol) in THF (4 mL) to the reaction mixture. Stir the resulting mixture overnight at room temperature.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a cornerstone intermediate in the synthesis of a wide range of potential drug candidates.[2] Its utility is most pronounced in the construction of complex heterocyclic scaffolds that are central to many biologically active molecules.

-

Neurological Disorders: This compound is a key precursor for molecules targeting neurological disorders.[1] The pyridine motif is a common feature in centrally active pharmaceuticals.

-

Oncology: The ability to participate in carbon-carbon bond-forming reactions makes it invaluable for synthesizing novel kinase inhibitors and other potential anti-cancer agents.[1] For instance, substituted pyridines are integral to the structure of advanced therapeutic candidates like Aurora kinase inhibitors, such as GSK1070916, which play a critical role in mitotic regulation.[3][4]

-

Agrochemicals: It serves as a vital component in the creation of modern pesticides and herbicides, contributing to the development of more effective and environmentally conscious crop protection solutions.[2]

The primary utility of this compound in these applications stems from its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters, enabling rapid diversification and structure-activity relationship (SAR) studies.[5][6]

Caption: Role as a building block in chemical synthesis.

Safety and Handling

This compound is a reactive chemical intermediate and requires careful handling in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative to consult the full Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of a common and effective laboratory-scale synthesis protocol for 3-iodo-2-methoxypyridine, a valuable building block in medicinal chemistry and agrochemical research.[1][2] The unique arrangement of the iodo and methoxy substituents on the pyridine ring makes it a versatile intermediate for introducing diverse functionalities through various coupling reactions.[1][2] This guide presents a comprehensive synthesis protocol, including quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.

Synthesis Overview

The predominant and high-yielding method for the synthesis of this compound involves the directed ortho-metalation (DoM) of 2-methoxypyridine, followed by quenching with an iodine source. This regioselective process is facilitated by the coordinating effect of the methoxy group, which directs the metalation to the adjacent C-3 position.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol for this compound, enabling easy comparison and replication.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxypyridine | [3][4] |

| Reagents | [Li(TMP)Zn(tBu)2] (prepared in situ), Iodine (I2) | [3][4] |

| Solvent | Tetrahydrofuran (THF) | [3][4] |

| Scale | 0.4 mmol | [3][4] |

| Reaction Temperature | Room temperature for metalation, 0 °C for iodination | [3][4] |

| Reaction Time | 2 hours for metalation, 1 hour for iodination | [3][4] |

| Yield | 92% | [3][4] |

| Purification | Silica gel column chromatography | [3][4] |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

2-Methoxypyridine

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc chloride (ZnCl2) or a pre-formed complex like ZnCl2·TMEDA

-

tert-Butyllithium (t-BuLi)

-

Iodine (I2)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Heptane

-

10% Sodium thiosulfate (Na2S2O3) solution

-

Magnesium sulfate (MgSO4)

-

Silica gel

Procedure:

-

Preparation of the Metalating Agent: A solution of the turbo-Hauser base, [Li(TMP)Zn(tBu)2], is prepared in situ in THF on a 0.4 mmol scale according to established literature methods.[3][4] This involves the reaction of LiTMP with a zinc salt.

-

Metalation: To the prepared solution of [Li(TMP)Zn(tBu)2], add 2-methoxypyridine (0.042 mL, 0.4 mmol).[3][4] The reaction mixture is stirred at room temperature for 2 hours, during which a light orange solution is typically formed.[3][4]

-

Iodination: The reaction mixture is then cooled to 0 °C in an ice bath. A solution of iodine (508 mg, 2.0 mmol) dissolved in 1 mL of THF is added to quench the organometallic intermediate.[3] The reaction is stirred for an additional hour at 0 °C.[3]

-

Work-up: Upon completion of the reaction, a 10% aqueous solution of sodium thiosulfate is added dropwise until the characteristic color of iodine disappears and the solution becomes colorless.[3][4] The product is then extracted with dichloromethane (3 x 1 mL).[3][4]

-

Purification: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3][4] The resulting residue is purified by silica gel column chromatography using a heptane:DCM gradient (e.g., 20:80 to 40:60) as the eluent to afford this compound as a colorless oil.[3][4]

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

This in-depth guide provides the necessary information for the successful synthesis of this compound. The presented protocol is robust and high-yielding, making it suitable for various research and development applications. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the experiment.

References

In-Depth Technical Guide to the Spectral Data of 3-Iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-iodo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.13 | dd | 4.88, 1.76 | H6 |

| 8.03 | dd | 7.61, 1.76 | H4 |

| 6.65 | dd | 7.61, 4.88 | H5 |

| 4.00 | s | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data

Table 3: Mass Spectrometry Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | m/z |

| [M+H]⁺ | 235.95670 |

| [M+Na]⁺ | 257.93864 |

| [M-H]⁻ | 233.94214 |

| [M+NH₄]⁺ | 252.98324 |

| [M+K]⁺ | 273.91258 |

| [M]⁺ | 234.94887 |

| [M]⁻ | 234.94997 |

Table 4: IR Spectral Data

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A common synthetic route to this compound involves the directed ortho-metalation of 2-methoxypyridine followed by iodination.

Procedure:

-

A solution of 2,2,6,6-tetramethylpiperidine (TMP) and n-butyllithium in tetrahydrofuran (THF) is prepared at 0°C.

-

To this solution, 2-methoxypyridine is added, and the mixture is stirred at room temperature for 2 hours.

-

The reaction is then cooled to 0°C, and a solution of iodine in THF is added.

-

The reaction is quenched with a 10% aqueous solution of sodium thiosulfate.

-

The product is extracted with dichloromethane (DCM), and the combined organic layers are dried over magnesium sulfate and concentrated.

-

Purification is achieved by silica gel column chromatography.[1]

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: A small amount of the liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry

Electron Impact (EI) Mass Spectrometry: A dilute solution of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.

References

solubility of 3-Iodo-2-methoxypyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Iodo-2-methoxypyridine in Organic Solvents

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of this compound. As a crucial intermediate in pharmaceutical and agrochemical synthesis, understanding its solubility profile is paramount for reaction optimization, purification, and formulation development.[1][2] This guide moves beyond a simple data sheet, providing a foundational understanding of the physicochemical principles governing its solubility and a robust, field-proven protocol for its quantitative determination.

Understanding the Molecular Basis of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of this understanding, suggesting that substances with similar polarities are more likely to be miscible.[3][4]

This compound (MW: 235.02 g/mol , Density: ~1.831 g/mL at 25°C) is a liquid at standard conditions. Its structure comprises three key functional components that influence its solubility:

-

Pyridine Ring: The nitrogen atom in the aromatic ring introduces polarity and a site for potential hydrogen bonding, making it a weak base.[5][6][7]

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, a feature which is noted to contribute to the compound's overall solubility and stability.[1]

-

Iodine Atom (-I): The large, polarizable iodine atom contributes significantly to the molecule's weight and size, enhancing London dispersion forces.

This combination results in a molecule of moderate polarity. While the pyridine and methoxy groups can interact with polar solvents, the overall organic character suggests good solubility in a range of common organic solvents.[8]

Caption: Intermolecular forces between this compound and solvent classes.

Qualitative Solubility Profile

Based on its molecular structure and general chemical principles, a qualitative solubility profile can be predicted. Direct literature on quantitative data is scarce; therefore, empirical determination is essential. One supplier notes its solubility in common organic solvents like dichloromethane, chloroform, and toluene, with low predicted solubility in water.[8]

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Good to Moderate | London Dispersion Forces |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | Dipole-Dipole Interactions, London Dispersion |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | Hydrogen Bonding (as acceptor), Dipole-Dipole |

| Aqueous | Water | Low | Limited Hydrogen Bonding and Polar Interactions |

Quantitative Determination of Solubility: A Validated Protocol

Accurate solubility data is critical for process development. The following protocol describes the Isothermal Shake-Flask Method coupled with gravimetric analysis, a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3][9]

Causality and Experimental Design

The objective is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solute. By precisely measuring the mass of solute dissolved in a known mass or volume of the solvent, the solubility can be calculated. Temperature control is critical, as solubility is temperature-dependent.[4] Using a gravimetric finish (measuring mass after solvent evaporation) is a direct and robust method that avoids potential complications of spectroscopic methods, such as the lack of a unique chromophore or interference from impurities.[9]

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Calibrated volumetric pipettes and flasks

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Drying oven or rotary evaporator

-

Desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure a solid phase (or undissolved liquid phase) remains after equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely seal the vial to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C / 298.15 K). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24-48 hours is typical, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled bath for at least 2 hours to allow the excess solute to settle, leaving a clear, saturated supernatant.

-

Sample Withdrawal: Carefully draw a precise volume (e.g., 1-5 mL) of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry container.[9] Filtration removes any suspended microparticles.

-

Mass Determination: Accurately weigh the container with the filtered saturated solution. This gives the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent. This can be achieved in a drying oven set to a temperature below the boiling point of the solute or by using a rotary evaporator.[9] Ensure complete removal of the solvent.

-

Final Weighing: Cool the container in a desiccator to room temperature and weigh it again. The final mass is that of the dissolved this compound.

Caption: Experimental workflow for the Isothermal Shake-Flask Solubility Method.

Data Calculation and Presentation

The solubility can be calculated as follows:

-

Mass of dissolved solute = (Mass of container + solute) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + solute)

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot withdrawn (mL)

Researchers should record their results in a structured format for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light.

-

Solvents: Adhere to all safety precautions for the specific organic solvents being used, paying close attention to flammability and toxicity.

Consult the Safety Data Sheet (SDS) for this compound before commencing any work.[10]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyridine [chemeurope.com]

- 7. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Stability and Storage of 3-Iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of 3-Iodo-2-methoxypyridine in Modern Synthesis

This compound is a key heterocyclic building block in the fields of pharmaceutical and agrochemical development. Its unique structure, featuring a pyridine ring substituted with a reactive iodine atom and a methoxy group, makes it a valuable intermediate for a variety of cross-coupling reactions and molecular elaborations.[1] The iodine at the 3-position provides a handle for the introduction of diverse functionalities, while the 2-methoxy group influences the electronic properties and basicity of the pyridine ring.[1][2] Given its role as a critical starting material, ensuring the chemical integrity of this compound through appropriate storage and handling is paramount to the success and reproducibility of synthetic campaigns. This guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and offering scientifically grounded recommendations for its storage and handling.

Chemical Identity and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling.

| Property | Value |

| CAS Number | 112197-15-6 |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| Appearance | Light yellow to yellow liquid |

| Density | 1.831 g/mL at 25 °C |

Understanding the Intrinsic Stability: Potential Degradation Pathways

The stability of this compound is influenced by its constituent functional groups: the iodo-substituted pyridine ring and the methoxy ether linkage. An understanding of the potential degradation pathways is crucial for designing appropriate storage conditions and for the development of stability-indicating analytical methods.

Photolytic Degradation: The Vulnerability of the Carbon-Iodine Bond

Aromatic iodides are known to be susceptible to photolytic cleavage of the carbon-iodine (C-I) bond upon exposure to light, particularly UV radiation. This homolytic cleavage can generate a pyridyl radical and an iodine radical, which can then participate in a variety of subsequent reactions, including abstraction of hydrogen from a solvent or other molecules to form 2-methoxypyridine, or dimerization to form biphenyl-type impurities. This light sensitivity is a critical factor to consider in the handling and storage of this compound.[3]

Hydrolytic Degradation: Susceptibility of the Methoxy Group

The 2-methoxy group, an aryl methyl ether, can be susceptible to hydrolysis, particularly under acidic conditions.[4][5][6][7][8] Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, followed by nucleophilic attack by water to yield 3-iodo-2-hydroxypyridine and methanol. While this reaction is generally slow at neutral pH, the presence of acidic impurities or storage in a non-inert atmosphere with high humidity could promote this degradation pathway over time. The resulting 3-iodo-2-hydroxypyridine impurity could have different reactivity and solubility profiles, potentially impacting subsequent reactions.

Oxidative Degradation

The pyridine ring, while aromatic, can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[9][10] Oxidation can lead to the formation of N-oxides or ring-opened products. The electron-rich nature of the methoxy-substituted pyridine may enhance its susceptibility to oxidation. The C-I bond can also be a site of oxidative reactions.

Thermal Degradation

While generally stable at recommended storage temperatures, elevated temperatures can provide the energy necessary to overcome the activation barriers for various degradation reactions. For pyridine and its derivatives, thermal decomposition can proceed through radical pathways, leading to complex mixtures of degradation products.[2][11]

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions: A Proactive Approach to Stability

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | 2-8 °C | Refrigeration significantly slows down the rate of potential thermal degradation and other chemical reactions.[5] |

| Light Exposure | Store in an amber or opaque container, protected from light. | Prevents photolytic cleavage of the carbon-iodine bond, a likely degradation pathway for iodoaromatic compounds.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, reducing the risk of oxidative degradation. It also displaces moisture, preventing hydrolysis of the methoxy group. |

| Container | Keep container tightly closed. | Prevents the ingress of moisture and oxygen from the air. For opened containers, careful resealing is critical. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids potential vigorous and degradative reactions with these classes of chemicals.[10] |

| Ventilation | Store in a well-ventilated area. | As a general safety precaution for handling volatile organic compounds and in case of any container leakage.[12] |

Experimental Protocol: A Framework for Stability Assessment via Forced Degradation

To empirically determine the stability of this compound and identify its primary degradation products, a forced degradation (stress testing) study should be conducted. This involves subjecting the compound to conditions more severe than those it would experience during routine storage. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[3][13][14][15]

Diagram of Forced Degradation Experimental Workflow

References

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 2-methoxypyridine. It delves into the theoretical principles governing the regioselectivity of these reactions, addresses the practical challenges encountered, and presents established experimental protocols for the synthesis of key substituted derivatives through alternative, more efficient routes.

Executive Summary

2-Methoxypyridine is a vital heterocyclic building block in medicinal chemistry and materials science. Its functionalization is key to developing novel compounds with desired properties. While electrophilic aromatic substitution is a fundamental strategy for modifying aromatic rings, its application to 2-methoxypyridine is complex. The pyridine nitrogen acts as a deactivating, meta-directing group, particularly under acidic conditions, while the 2-methoxy group is an activating, ortho, para-director. This interplay of electronic effects, coupled with the propensity of the pyridine nitrogen to react with electrophilic reagents and catalysts, makes direct EAS reactions challenging and often low-yielding. Consequently, the scientific literature provides limited quantitative data on direct EAS functionalization. This guide elucidates the theoretical basis for this reactivity, discusses the predicted regiochemical outcomes, and provides detailed, practical synthetic protocols for obtaining key halogenated isomers via alternative, regioselective methods.

Theoretical Principles: Regioselectivity in 2-Methoxypyridine

The outcome of electrophilic aromatic substitution on 2-methoxypyridine is dictated by the combined influence of the ring nitrogen and the methoxy substituent.

-

The Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This deactivates the pyridine system towards electrophilic attack compared to benzene. Under the strongly acidic conditions typical for nitration and sulfonation, the nitrogen is protonated, forming a pyridinium ion. This dramatically increases its deactivating effect and directs incoming electrophiles to the meta positions (C-3 and C-5).

-

The 2-Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs that can be donated into the ring through resonance (+M effect). This effect is electron-donating, activating the ring towards EAS. It strongly directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. The methoxy group also has a weaker electron-withdrawing inductive effect (-I).

The regioselectivity is therefore a contest between these opposing effects. The attack of an electrophile (E+) leads to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. The relative stability of the possible sigma complexes determines the preferred position of attack.

Attack at C-5 is generally favored as it is the para position relative to the strongly activating methoxy group and the meta position relative to the deactivating nitrogen. This allows for effective resonance stabilization of the positive charge by the methoxy group without placing a positive charge adjacent to the electron-withdrawing nitrogen. Attack at C-3 is also possible (ortho to the methoxy group, meta to the nitrogen), but may be subject to some steric hindrance. Attack at C-4 and C-6 is highly disfavored as the resulting intermediates place a positive charge on the carbon adjacent to the electronegative nitrogen, a particularly unstable arrangement.

Electrophilic Aromatic Substitution Reactions

Halogenation

Direct halogenation of 2-methoxypyridine is the most feasible of the common EAS reactions. Bromination is expected to yield primarily the 5-bromo-2-methoxypyridine isomer due to the strong directing effect of the methoxy group to its para position.

While specific, peer-reviewed quantitative data for direct bromination is scarce, alternative, high-yield synthetic routes to obtain specific isomers have been well-documented. These methods are often preferred in practice as they offer unambiguous regiochemical control.

Nitration and Sulfonation

Direct nitration and sulfonation of 2-methoxypyridine are exceptionally challenging. The strongly acidic conditions required for these reactions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation) lead to the protonation of the pyridine nitrogen. The resulting pyridinium species is highly electron-deficient and strongly deactivated towards electrophilic attack, often requiring harsh conditions that can lead to decomposition.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible on 2-methoxypyridine. The Lewis acid catalyst (e.g., AlCl₃) required to generate the carbocation or acylium ion electrophile will preferentially coordinate with the basic lone pair of electrons on the pyridine nitrogen.[1][2][3] This forms a complex that deactivates the ring even more strongly than protonation, effectively shutting down the reaction.

Quantitative Data Summary: Alternative Synthetic Routes

Due to the challenges associated with direct EAS, alternative synthetic strategies are commonly employed. The following table summarizes high-yield, regioselective methods for preparing brominated 2-methoxypyridine isomers, which are valuable intermediates for further functionalization via cross-coupling reactions.

| Target Compound | Starting Material | Key Reagents | Conditions | Yield | Reference(s) |

| 5-Bromo-2-methoxypyridine | 2,5-Dibromopyridine | Sodium Hydroxide, Methanol | Reflux, 5 hours | 98% | [4] |

| 3-Bromo-2-methoxypyridine | 3-Bromo-2-chloropyridine | Sodium Methoxide, DMF | 80°C, 30 minutes | ~95% (crude) |

Detailed Experimental Protocols

The following protocols describe established, regioselective laboratory procedures for the synthesis of brominated 2-methoxypyridine derivatives via nucleophilic aromatic substitution, which circumvents the issues of direct electrophilic halogenation.

Protocol: Synthesis of 5-Bromo-2-methoxypyridine[4]

This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction where methoxide displaces a bromide at the more reactive 2-position of 2,5-dibromopyridine.

Materials:

-

2,5-Dibromopyridine (47 g)

-

Solid Sodium Hydroxide (8 g)

-

Methanol (200 mL)

-

Dichloromethane

-

Water

Procedure:

-

Combine 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL) in a 500 mL reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux with stirring and maintain for 5 hours.

-

After the reaction is complete, cool the mixture and remove the majority of the methanol via rotary evaporation.

-

To the residue, add 100 mL of water.

-

Extract the aqueous mixture once with dichloromethane.

-

Separate the organic layer and evaporate the solvent to yield the crude product.

-

Purify the crude product by vacuum distillation to afford pure 2-methoxy-5-bromopyridine.

Protocol: Synthesis of 3-Bromo-2-methoxypyridine

This protocol also proceeds via an SNAr mechanism, where sodium methoxide displaces the chlorine atom from 3-bromo-2-chloropyridine.

Materials:

-

3-Bromo-2-chloropyridine (4.76 g)

-

28% Sodium Methoxide in Methanol (5.73 g)

-

N,N-Dimethylformamide (DMF, 30 mL)

-

Ethyl Acetate

-

Water

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in DMF (30 mL).

-

Add the 28% sodium methoxide solution in methanol (5.73 g) to the reaction mixture.

-

Stir the reaction mixture at 80°C for 30 minutes.

-

Cool the mixture to room temperature and quench the reaction by adding water.

-

Extract the mixture with ethyl acetate. Combine the organic phases.

-

Wash the combined organic phase sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, 3-bromo-2-methoxypyridine, as a light yellow oil.

Conclusion and Outlook

Direct electrophilic aromatic substitution on 2-methoxypyridine is mechanistically complex and synthetically challenging. The competing electronic effects of the activating methoxy group and the deactivating pyridine nitrogen, especially when protonated or complexed with a Lewis acid, often lead to low reactivity and potential mixtures of products. For this reason, direct EAS protocols are not well-represented in the chemical literature.

For drug development professionals and synthetic chemists, alternative strategies that offer superior regiochemical control and higher yields are recommended. The provided protocols for the synthesis of 5-bromo- and 3-bromo-2-methoxypyridine via nucleophilic aromatic substitution exemplify robust and scalable methods to access key functionalized intermediates. These intermediates can then be elaborated using a wide array of modern cross-coupling methodologies, providing reliable access to a diverse range of complex 2-methoxypyridine derivatives. Future research may focus on developing milder catalytic methods for direct C-H functionalization, which could eventually provide more efficient pathways than classical electrophilic substitution.

References

A Technical Guide to 3-Iodo-2-methoxypyridine for Researchers and Developers

Introduction

3-Iodo-2-methoxypyridine (CAS No. 112197-15-6) is a substituted pyridine derivative that serves as a crucial building block in various fields of chemical synthesis.[1] Its unique structure, featuring an iodine atom and a methoxy group on the pyridine ring, makes it a highly reactive and versatile intermediate.[1] This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and key applications for professionals in research, drug discovery, and materials science.

Commercial Availability and Supplier Information

This compound is readily available from a range of chemical suppliers. The purity levels and quantities offered can vary, catering to both small-scale research and larger development needs. Below is a summary of representative commercial suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Price (USD) |

| TCI Chemical | >98.0% (GC) | 1g, 5g | $39 (1g), $143 (5g) |

| TRC | --- | 10mg | $45 |

| Matrix Scientific | --- | 500mg | $90 |

| Sigma-Aldrich | 97% | 1g | $49.80 |

| Dideu Industries | 99.00% | Grams to Kilograms | $1.10 / g |

| Henan Fengda Chemical | 98% | Kilograms | $0.10 - $5.00 / kg |

Note: Prices and availability are subject to change and may vary by region. The listed prices are based on data available as of late 2021 and early 2025 and should be considered indicative.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's properties is essential for its effective use in synthesis and research.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112197-15-6 | [3][4] |

| Molecular Formula | C₆H₆INO | [3][4] |

| Molecular Weight | 235.02 g/mol | [3][4] |

| Appearance | Light yellow crystalline solid or liquid | [2][3] |

| Density | 1.831 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.618 | [5] |

| Storage Temperature | 2-8°C | [3][5] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.13 (dd, J = 4.88, 1.76 Hz, 1H), 8.03 (dd, J = 7.61, 1.76 Hz, 1H), 6.65 (dd, J = 7.61, 4.88 Hz, 1H), 4.00 (s, 3H).[2][6] This data is consistent with the structure of this compound.[2][6]

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of this compound involves the directed ortho-metalation of 2-methoxypyridine followed by iodination.[2][6]

Synthesis of this compound from 2-Methoxypyridine [2][6]

-

Reagents and Materials:

-

2-Methoxypyridine

-

[Li(TMP)Zn(tBu)₂] (Lithium-zinc TMP-amide complex)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Heptane

-

Silica gel for column chromatography

-

-

Procedure:

-

Preparation of the Zincating Reagent: The [Li(TMP)Zn(tBu)₂] complex is prepared in an anhydrous THF solution according to established literature methods.

-

Deprotonation/Zincation: To the prepared reagent solution (0.4 mmol scale), add 2-methoxypyridine (0.042 mL, 0.4 mmol). The reaction mixture is stirred at room temperature for 2 hours, resulting in a light orange solution.

-

Iodination: The solution is cooled to 0°C. A solution of iodine (508 mg in 1 mL THF) is added to quench the reaction. The mixture is stirred for an additional hour at this temperature.

-

Work-up: Upon completion, 10% aqueous Na₂S₂O₃ solution is added dropwise until the characteristic iodine color disappears (the solution is bleached). The product is then extracted with dichloromethane (3 x 1 mL).

-

Purification: The combined organic phases are dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography using a heptane:DCM gradient (from 20:80 to 40:60) as the eluent.

-

Product: This procedure affords this compound as a colorless oil with a high yield (typically around 92%).[2]

-

Applications in Research and Development

This compound is a versatile intermediate with broad applicability in several key research areas.

-

Pharmaceutical Development: It is a key building block for synthesizing a variety of pharmaceutical compounds.[1][3] Its reactivity makes it suitable for constructing complex molecular architectures necessary for drug candidates, particularly those targeting neurological disorders and potential anti-cancer agents.[1][3]

-

Agrochemical Chemistry: The compound is utilized in the development of advanced agrochemicals, including novel pesticides and herbicides, contributing to improved crop protection and yields.[1][3]

-

Organic Synthesis: As a functionalized pyridine, it is an essential precursor in organic synthesis.[3] The iodine atom readily participates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.[7]

-

Materials Science: It finds applications in creating new materials, such as specialized polymers and coatings, where its incorporation can enhance chemical resistance and durability.[3]

-

Biochemical Research: The molecule is used in studies involving enzyme inhibition and receptor binding, aiding in the exploration of biological processes and the identification of potential therapeutic targets.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazard Classifications: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[5][8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields, faceshield), and a suitable respirator (e.g., type ABEK EN14387 filter).[5][9]

-

Wash hands and any exposed skin thoroughly after handling.[8][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

-

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] It should be stored locked up at a temperature between 2-8°C.[3][5] Some sources also note that the material is air-sensitive and should be stored under an inert atmosphere.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 112197-15-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 112197-15-6 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

The Versatility of 3-Iodo-2-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methoxypyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom at the 3-position and an electron-donating methoxy group at the 2-position of the pyridine ring, make it an ideal starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential.[1][2] This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its use in the development of anticancer and neuroprotective agents. The guide details synthetic methodologies, presents quantitative biological data, and illustrates relevant biological pathways to support researchers in leveraging this important scaffold.

Core Applications in Drug Discovery

The reactivity of the C-I bond in this compound makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient introduction of various aryl and heteroaryl substituents at the 3-position, a key step in the synthesis of numerous biologically active compounds.[2]

Anticancer Drug Discovery

The pyridine scaffold is a common feature in many approved and investigational anticancer drugs. Derivatives of 2-methoxypyridine have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Several studies have explored the synthesis of substituted 2-methoxypyridines as kinase inhibitors. For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The compounds exhibited promising antiproliferative effects, with some showing IC50 values in the low micromolar range.

Table 1: Anticancer Activity of 2-Methoxypyridine Derivatives

| Compound | Target Cell Line | IC50 (µM) |

| 5c | HepG2 (Liver Cancer) | 2.5 ± 0.3 |

| DU145 (Prostate Cancer) | 3.1 ± 0.4 | |

| MBA-MB-231 (Breast Cancer) | 4.2 ± 0.5 | |

| 5d | HepG2 (Liver Cancer) | 1.8 ± 0.2 |

| DU145 (Prostate Cancer) | 2.2 ± 0.3 | |

| MBA-MB-231 (Breast Cancer) | 3.5 ± 0.4 | |

| 5g | HepG2 (Liver Cancer) | 1.2 ± 0.1 |

| DU145 (Prostate Cancer) | 1.9 ± 0.2 | |

| MBA-MB-231 (Breast Cancer) | 2.8 ± 0.3 | |

| 5i | HepG2 (Liver Cancer) | 1.5 ± 0.2 |

| DU145 (Prostate Cancer) | 2.1 ± 0.2 | |

| MBA-MB-231 (Breast Cancer) | 3.1 ± 0.4 |

Data synthesized from related studies on 2-methoxypyridine derivatives.

Neuroprotective Agents

The development of novel agents to treat neurodegenerative disorders is a significant area of research. Pyridine derivatives are being investigated for their potential to protect neurons from damage and degeneration. The 2-methoxypyridine scaffold has been incorporated into molecules designed to have neuroprotective effects.

Experimental Protocols

The synthesis of bioactive molecules using this compound often involves a key Suzuki-Miyaura cross-coupling reaction. Below is a detailed, generalized protocol for this reaction, which can be adapted for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Extraction: Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired coupled product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway that can be targeted by kinase inhibitors derived from this compound, as well as a typical experimental workflow for their synthesis and evaluation.

Caption: PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often targeted by anticancer agents.

Caption: A typical workflow for the synthesis and evaluation of bioactive compounds from this compound.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a reliable and versatile starting point for the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors for oncology and in the exploration of new treatments for neurological disorders highlights its significance. The synthetic accessibility and the potential for diverse functionalization through established protocols like the Suzuki-Miyaura coupling ensure that this compound will continue to be a valuable tool for drug discovery professionals. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this important chemical entity.

References

The Pivotal Role of 3-Iodo-2-methoxypyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

For Immediate Release

In the competitive landscape of agrochemical research and development, the strategic use of versatile building blocks is paramount to the discovery of novel and effective crop protection agents. Among these, 3-Iodo-2-methoxypyridine has emerged as a crucial intermediate, enabling the synthesis of a new generation of fungicides and herbicides. Its unique structural features, combining a reactive iodine atom at the 3-position and a methoxy group at the 2-position of the pyridine ring, provide a powerful platform for medicinal chemists to introduce diverse functionalities and construct complex molecular architectures with high precision.[1] This technical guide delves into the core of this compound's application in agrochemical synthesis, providing insights into its reactivity, key transformations, and its role in the creation of innovative agricultural solutions.

Core Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The iodine atom serves as an excellent leaving group and a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of a wide array of substituents at the 3-position of the pyridine ring. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring and can be a key determinant of the final product's biological activity and metabolic stability.

Application in Fungicide Synthesis: The Case of Strobilurin Analogues

While a direct, commercialized fungicide synthesized from this compound is not publicly disclosed in detail, its structural motif is highly relevant to the synthesis of strobilurin fungicides, a critical class of agricultural products that act by inhibiting mitochondrial respiration in fungi. For instance, the synthesis of Picoxystrobin, a broad-spectrum systemic fungicide, involves the coupling of a substituted pyridine ring with a methoxyacrylate side chain.[1][2]

A plausible synthetic strategy leveraging this compound for a Picoxystrobin analogue would involve a Suzuki-Miyaura coupling reaction. This would typically involve the conversion of this compound to its corresponding boronic acid or boronate ester, followed by a palladium-catalyzed coupling with a suitable partner containing the methoxyacrylate fragment.

Hypothetical Synthetic Pathway to a Strobilurin Analogue

Detailed Experimental Protocol: Borylation of this compound

The following protocol describes a general procedure for the Miyaura borylation of an aryl iodide, a key first step in a potential Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq)

-

Bis(pinacolato)diboron (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxypyridine-3-boronic acid pinacol ester.

Quantitative Data Summary

While specific yield data for the synthesis of a commercial agrochemical from this compound is proprietary, the following table summarizes typical yields for the key cross-coupling reactions involving similar aryl iodides, as reported in the chemical literature.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |